1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
Pyrrolidine-3-carboxamide: A related compound with a pyrrolidine ring but lacking the pyrazole moiety.
Uniqueness
1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N4O2 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H14N4O2/c1-13-8(15)5-6(10(11)16)9(13)7-3-4-12-14(7)2/h3-4,6,9H,5H2,1-2H3,(H2,11,16) |
InChI Key |
OLZWLUWVBMYNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CC=NN2C |
Origin of Product |
United States |
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